3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide is a chemical compound that has been used in scientific research for its unique properties. It is a nitrogen-containing heterocyclic compound with a molecular formula of C14H17N3O2. This molecule is an important building block for a variety of compounds and has been used in a wide range of scientific applications. It has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Crystallographic and Molecular Mechanics Calculations
- The molecular structures of certain derivatives of this compound, particularly those with potential as anti-cancer agents, have been determined by X-ray Crystallography. These studies provide insights into their conformational flexibility and implications for interactions with DNA, crucial for their potential use in cancer therapy (Hudson, Kuroda, Denny, & Neidle, 1987).
Antitumor Agents
- A range of derivatives of this compound, particularly those modified at specific positions on the acridine chromophore, show in vivo antitumor activity. These derivatives have been found to interact with DNA by intercalation, an essential mechanism for their anticancer properties (Denny, Atwell, Rewcastle, & Baguley, 1987).
Synthesis and Biological Activities
- New benzofuran derivatives, including those related to the compound , have been synthesized and evaluated for their biological activities. Some of these compounds have shown potential anti-HIV activities in vitro (Mubarak et al., 2007).
Antibacterial and Antioxidant Studies
- Phenolic esters and amides of benzofuran derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. Some of these compounds showed promising results in inhibiting bacterial growth and scavenging free radicals (Shankerrao, Bodke, & Mety, 2013).
properties
IUPAC Name |
3-amino-N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20(2)9-10-21(12-13-6-5-11-23-13)18(22)17-16(19)14-7-3-4-8-15(14)24-17/h3-8,11H,9-10,12,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFYGVHARQZZSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CO1)C(=O)C2=C(C3=CC=CC=C3O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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